Lipophilicity (XLogP3) Differentiation: 1.6 vs. 0.9 vs. 1.16 — A 0.7-logP Gap That Alters Membrane Partitioning Predictions
The target compound exhibits a computed XLogP3 of 1.6, which is 0.7 log units higher than its des-chloro analog 1-(4-acetylphenyl)piperazine (XLogP3 = 0.9) [1][2] and 0.44 log units higher than the unsubstituted phenyl comparator 1-(chloroacetyl)-4-phenylpiperazine (ACD/LogP = 1.16) . This 0.7-logP difference corresponds to a theoretical ~5-fold increase in octanol-water partition coefficient, which has direct implications for passive membrane permeability in cell-based assays. In the context of CNS drug discovery, where optimal logP values typically range from 1.5 to 2.7, the target compound resides within this window while the des-chloro analog (0.9) falls below it.
| Evidence Dimension | Computed lipophilicity (XLogP3 / ACD LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 |
| Comparator Or Baseline | 1-(4-Acetylphenyl)piperazine (CAS 51639-48-6): XLogP3 = 0.9; 1-(Chloroacetyl)-4-phenylpiperazine (CAS 14761-39-8): ACD/LogP = 1.16 |
| Quantified Difference | ΔXLogP3 = +0.7 vs. des-chloro analog; Δ = +0.44 vs. unsubstituted phenyl analog |
| Conditions | Computed using XLogP3 3.0 (PubChem) and ACD/Labs Percepta PhysChem Module v14.00 (ChemSpider) |
Why This Matters
A 0.7-logP difference can significantly shift a compound's position in ADME property space, making the target compound preferable for assay panels requiring balanced lipophilicity, while the more polar des-chloro analog may be unsuitable for the same protocols.
- [1] PubChem. CID 43237004. XLogP3 = 1.6. View Source
- [2] PubChem. CID 97269. XLogP3 = 0.9. View Source
